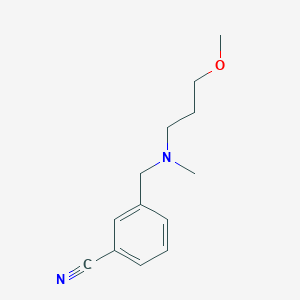
2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide is an organic compound that features a piperidine ring substituted with a bromothiophene moiety and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:
Formation of the Bromothiophene Moiety: The bromothiophene component can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperidine: The bromothiophene is then coupled with piperidine through a carbonylation reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiophenes
Aplicaciones Científicas De Investigación
2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine and thiophene derivatives, including their antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide
- 2-(1-(5-Chlorothiophene-3-carbonyl)piperidin-4-yl)acetamide
- 2-(1-(5-Methylthiophene-3-carbonyl)piperidin-4-yl)acetamide
Uniqueness
2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide stands out due to the presence of the bromine atom in the thiophene ring, which can significantly influence its electronic properties and reactivity. This unique feature makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H15BrN2O2S |
|---|---|
Peso molecular |
331.23 g/mol |
Nombre IUPAC |
2-[1-(5-bromothiophene-3-carbonyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C12H15BrN2O2S/c13-10-6-9(7-18-10)12(17)15-3-1-8(2-4-15)5-11(14)16/h6-8H,1-5H2,(H2,14,16) |
Clave InChI |
XBCDPLWDBIUSOW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC(=O)N)C(=O)C2=CSC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















